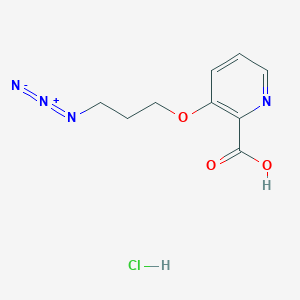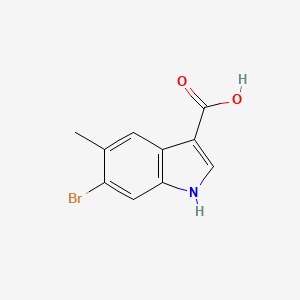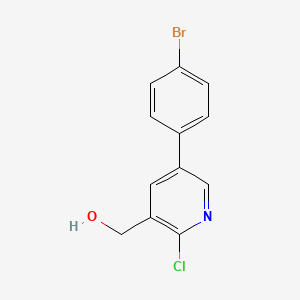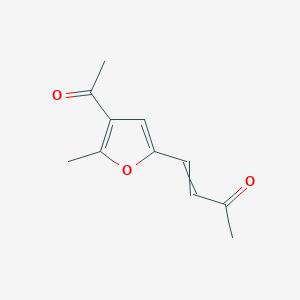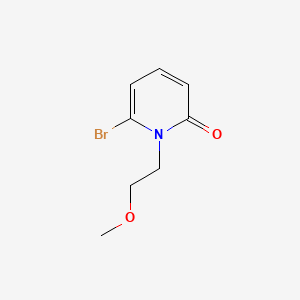
6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one
Overview
Description
6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one (BMEPDP) is an organic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. BMEPDP is a heterocyclic compound containing both a pyridine and an ethyl group. It is a colorless solid with a melting point of 58 °C and a boiling point of 204 °C. BMEPDP is soluble in water and is relatively stable in air.
Scientific Research Applications
Bromination and Synthesis
Bromination of dihydropyridines, including compounds similar to 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one, is a key process in organic chemistry. This process can lead to the formation of various derivatives, which have potential applications in further chemical synthesis (Skrastin'sh et al., 1991).
Research on the synthesis and kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are structurally related to the chemical , reveals the importance of these compounds in the development of biologically active esters (Andzans et al., 2013).
Biological Activity
- Certain derivatives of 1,4-dihydropyridines, similar to the compound of interest, have been found to exhibit potential antiarrhythmic properties and calcium channel antagonistic activity. This suggests a possible area of pharmacological research and application for such compounds (Holt & Caignan, 2000).
Synthetic Utility
- The synthesis and characterization of various dihydropyridine derivatives, including 6-bromo-1,2-dihydropyridin-2-ones, have been investigated for their utility in creating lipid-like compounds and other organic structures. This highlights the synthetic utility of such compounds in the field of organic chemistry (Rucins et al., 2020).
Antimicrobial Properties
- Research on cyanopyridine derivatives, which are structurally related to 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one, indicates that these compounds can be synthesized with various functional groups and have shown antimicrobial activity against a range of bacteria. This suggests potential applications in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
properties
IUPAC Name |
6-bromo-1-(2-methoxyethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-6-5-10-7(9)3-2-4-8(10)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIDTLVEQNWSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




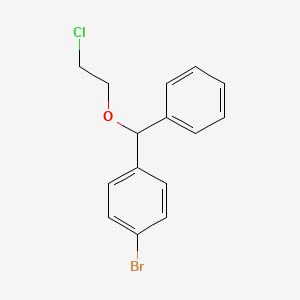
![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1449373.png)
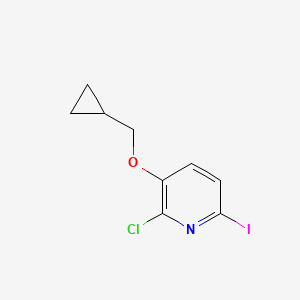

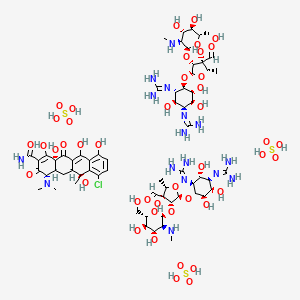
![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)
![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1449380.png)
